![molecular formula C28H21N3O3S2 B3014768 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 477570-10-8](/img/structure/B3014768.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

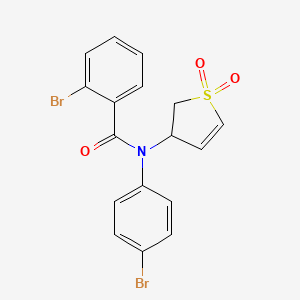

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors, which are known to play a crucial role in the regulation of cell growth and differentiation.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide and its derivatives have demonstrated potential as antimicrobial agents. For instance, Bikobo et al. (2017) synthesized derivatives of this compound and found them effective against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some molecules even surpassing the effectiveness of reference drugs (Bikobo et al., 2017).

Anticancer Activity

The compound has also been explored for its anticancer properties. Ravinaik et al. (2021) designed and synthesized benzamide derivatives that showed significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. Some of these derivatives exhibited higher activity than standard drugs used in their study (Ravinaik et al., 2021).

Additionally, Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their antibacterial, antifungal, and antiproliferative activities. They identified compounds with significant antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).

Anticonvulsant and CNS Activity

In the field of neurology, derivatives of this compound have been investigated for their anticonvulsant and central nervous system (CNS) depressant activities. Nikalje et al. (2015) synthesized thiazolidin‐4‐one derivatives and evaluated them for CNS depressant and anticonvulsant activities. These derivatives demonstrated good CNS depressant activity and protection against seizures in tests, indicating potential in neurological therapies (Nikalje et al., 2015).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been extensively studied and are known to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

It is known that benzothiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Benzothiazole derivatives are known to be involved in a variety of biochemical pathways, often leading to significant downstream effects .

Pharmacokinetics

One study has shown that some benzothiazole derivatives exhibit favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of benzothiazole derivatives .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O3S2/c32-27(29-23-9-3-2-8-22(23)28-30-24-10-4-6-12-26(24)35-28)20-13-15-21(16-14-20)36(33,34)31-18-17-19-7-1-5-11-25(19)31/h1-16H,17-18H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGZJFMMGPLJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3014687.png)

![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)

![N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3014693.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B3014695.png)

![5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3014697.png)

![N-[[4-butyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3014699.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide](/img/structure/B3014703.png)

![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)

![Tert-butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3014706.png)